molecular formula C20H14BrClN4O2 B2486482 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 862810-90-0

5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No.: B2486482
CAS No.: 862810-90-0
M. Wt: 457.71
InChI Key: PVOVQMWRERPTFT-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by its functionalization and subsequent coupling with a benzamide derivative. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine moiety is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is unique due to its specific substitution pattern and the presence of the imidazo[1,2-a]pyrimidine moiety.

Properties

IUPAC Name

5-bromo-2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O2/c1-28-18-6-3-12(17-11-26-8-2-7-23-20(26)25-17)9-16(18)24-19(27)14-10-13(21)4-5-15(14)22/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOVQMWRERPTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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